molecular formula C11H8N2O2S B1308342 2-[(4-Nitrophenyl)sulfanyl]pyridine CAS No. 73322-01-7

2-[(4-Nitrophenyl)sulfanyl]pyridine

Cat. No.: B1308342
CAS No.: 73322-01-7
M. Wt: 232.26 g/mol
InChI Key: HOPZSPAIKGULRS-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]pyridine is a specialized chemical compound that serves as a valuable building block in organic synthesis and materials science research. This molecule features a pyridine ring connected to a 4-nitrophenyl group via a sulfanyl (thioether) bridge, a structure that combines the electronic properties of both aromatic systems. The electron-withdrawing nitro group on the phenyl ring and the nitrogen atom in the pyridine ring make this compound an interesting subject for studies on charge transfer and as a precursor for the synthesis of more complex heterocyclic systems . Researchers utilize this compound as an intermediate in the development of novel compounds with potential applications in various fields, including the synthesis of functional materials and ligands for catalytic systems. The compound is provided as a high-purity solid to ensure consistent and reliable experimental results. Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPZSPAIKGULRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398802
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73322-01-7
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)sulfanyl]pyridine typically involves the reaction of 4-nitrothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Nitrophenyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-[(4-Nitrophenyl)sulfanyl]pyridine as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The compound exhibited an IC50 value of approximately 4.55 mM against MCF-7 cells and 9.87 mM against MDA-MB 231 cells, indicating its potential efficacy in cancer treatment .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase. Flow cytometry analysis revealed an increase in the pre-G1 phase cell population from 1.74% to 26.97% after treatment with the compound at a concentration of 4.55 mM for 24 hours, suggesting its role in promoting programmed cell death.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics, highlighting its potential as a new antimicrobial agent .

Materials Science

Synthesis of Novel Materials
this compound serves as a precursor for synthesizing novel materials with unique properties. Its thiol group allows for further functionalization, enabling the development of materials used in sensors and electronic devices. For instance, compounds derived from this pyridine derivative have shown promise in creating conductive polymers and nanocomposites due to their enhanced electrical properties .

Chemical Intermediates

Versatile Building Block
As a chemical intermediate, this compound is utilized in the synthesis of various complex organic molecules. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Properties
Medicinal ChemistryAnticancer and antimicrobial agentIC50 values: MCF-7 (4.55 mM), MDA-MB 231 (9.87 mM)
Materials SciencePrecursor for novel materialsPotential use in conductive polymers
Chemical IntermediatesBuilding block for organic synthesisReactivity allows diverse coupling reactions

Case Studies

  • Anticancer Study : A study conducted on the effects of this compound on breast cancer cell lines demonstrated its ability to induce apoptosis effectively, suggesting its potential role as a therapeutic agent in oncology.
  • Antimicrobial Evaluation : Research evaluating the antimicrobial properties showed that derivatives of this compound exhibited MIC values comparable to established antibiotics, indicating its promise in combating bacterial infections .

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]pyridine largely depends on its chemical structure and the specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The sulfanyl-pyridine scaffold is shared among several structurally related compounds, but substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:

Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-[(4-Nitrophenyl)sulfanyl]pyridine -NO₂ ~287.29 (calculated) Not reported Pyridine, sulfanyl, nitro
2-[(4-Chlorophenyl)sulfanyl]pyridine -Cl ~235.72 268–272 Pyridine, sulfanyl, chloro
2-[(4-Methylphenyl)sulfanyl]pyridine -CH₃ ~215.30 275–280 Pyridine, sulfanyl, methyl
Lansoprazole -CF₃, -OCH₂CF₃ 369.36 166–168 Pyridine, sulfinyl, benzimidazole

Key Observations :

  • Thermal Stability : Higher melting points in chloro- and methyl-substituted analogues (268–287°C) suggest greater crystalline stability compared to nitro derivatives, which may exhibit lower melting points due to nitro group polarity disrupting packing .
Physicochemical Properties
  • Solubility : Nitro-substituted compounds generally exhibit lower aqueous solubility than methyl or chloro analogues due to increased hydrophobicity and strong intermolecular dipole interactions .
  • Hydrogen Bonding: Unlike sulfonamide-pyridine hybrids (e.g., 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide), this compound lacks sulfonamide N-H groups, reducing its capacity for intermolecular hydrogen bonding .

Biological Activity

2-[(4-Nitrophenyl)sulfanyl]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8N2_2O2_2S, characterized by a pyridine ring with a sulfanyl group attached to a para-nitrophenyl moiety. The nitro group (-NO2_2) significantly influences its chemical properties and biological activity by potentially participating in redox reactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its structural components may interact with bacterial enzymes involved in antibiotic resistance mechanisms, suggesting possible inhibitory effects on these targets.
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the formation of reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and subsequent cell death .
  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. Investigating the structure-activity relationship (SAR) can provide insights into how modifications to the compound may enhance its inhibitory effects .

The mechanism of action of this compound largely depends on its chemical structure. The nitro group can undergo bioreduction, leading to the formation of reactive species that can modify cellular components such as proteins and nucleic acids. This reactivity may contribute to both its antimicrobial and anticancer properties .

Antimicrobial Studies

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against Escherichia coli strains. The research highlighted that the structural features of these compounds influence their ability to disrupt bacterial lipopolysaccharides (LPS), which are crucial for maintaining bacterial membrane integrity .

Cytotoxicity Assessment

In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, studies indicated that the compound could induce apoptosis in neuroblastoma cells, potentially through oxidative stress pathways. This finding underscores the need for further exploration into its therapeutic potential against various cancers .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyridine ring, sulfanyl group, nitro groupAntimicrobial, cytotoxic
2-[(4-Nitrophenyl)thio]pyridineSimilar structure but thioether linkageModerate antimicrobial activity
2-[(4-Nitrophenyl)amino]pyridineContains an amino group instead of sulfanylEnhanced anticancer properties

This table illustrates how structural variations among similar compounds can lead to differing biological activities.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • Molecular Docking Studies : To predict interactions with specific biological targets.
  • In Vivo Studies : To assess the efficacy and safety profiles of the compound in animal models.
  • SAR Investigations : To optimize the structure for enhanced activity against specific pathogens or cancer types.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-[(4-Nitrophenyl)sulfanyl]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via transition-metal-free coupling of aryl halides under base- and visible light-promoted conditions. For example, reacting 4-nitrothiophenol with 2-chloropyridine in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (~80°C) yields the product. Optimization involves adjusting reaction time, stoichiometry, and light exposure to improve efficiency .
  • Yield Considerations : Flash chromatography is recommended for purification, with eluent systems like hexane/ethyl acetate (gradient elution) to isolate the product effectively .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the pyridine ring (δ ~7.0–8.5 ppm) and nitrophenyl group (δ ~8.0–8.5 ppm for aromatic protons). The sulfanyl linkage (C–S–C) is inferred from the absence of S–H stretches in IR spectra .
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL or OLEX2 provides definitive proof of molecular geometry. For example, bond angles and distances between the pyridine and nitrophenyl groups can be validated against computational models .

Q. What purification strategies are effective for removing common byproducts in sulfanylpyridine synthesis?

  • Chromatography : Flash column chromatography with silica gel and optimized solvent gradients (e.g., hexane/ethyl acetate) effectively separates the target compound from unreacted starting materials or dimeric byproducts .
  • Recrystallization : Use solvents like ethanol or acetonitrile to recrystallize the compound, leveraging differences in solubility between the product and impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Validation Steps :

  • DFT Calculations : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian or ORCA). Discrepancies may arise from solvent effects or conformational flexibility, which can be addressed by incorporating solvation models or dynamic NMR simulations .
  • Crystallographic Refinement : If X-ray data conflicts with computational geometry (e.g., bond lengths), re-examine refinement parameters in SHELXL, such as thermal displacement models or hydrogen atom positioning .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Approaches :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT to predict redox behavior and nucleophilic/electrophilic sites. For example, the electron-withdrawing nitro group lowers the LUMO, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Study solvation effects or aggregation behavior in different solvents (e.g., DMSO vs. water) to guide experimental design for applications in catalysis or materials science .

Q. How does the compound’s stability vary under acidic/basic conditions, and what analytical techniques detect decomposition?

  • Stability Testing :

  • pH-Dependent Studies : Incubate the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC or LC-MS. The sulfanyl group may hydrolyze under strong acidic conditions, forming pyridine-thiol and nitrobenzene derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures (e.g., 25–300°C) to identify decomposition thresholds .

Q. What strategies mitigate solubility challenges in spectroscopic or biological assays?

  • Solvent Optimization : Use co-solvents like DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility without disrupting assays. For crystallography, trial solvents such as methanol or acetonitrile may yield suitable crystals .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) via post-synthetic modification to improve aqueous solubility for biological testing .

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystalline forms be analyzed to predict material properties?

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O bonds between nitro groups and adjacent pyridine rings). This informs crystal packing behavior and potential applications in supramolecular chemistry .
  • Synchrotron Studies : High-resolution X-ray diffraction at synchrotron facilities resolves weak interactions, such as van der Waals forces, critical for understanding mechanical properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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